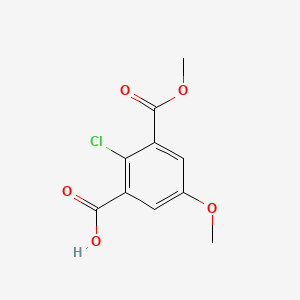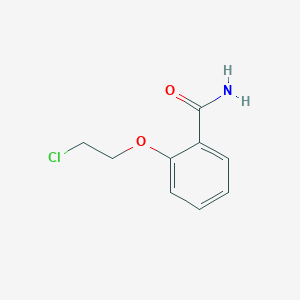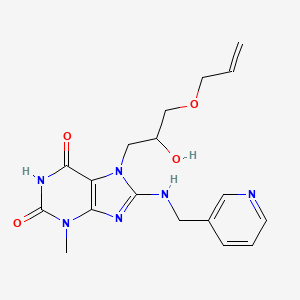
2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 2229211-97-4 . It has a molecular weight of 244.63 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO5/c1-15-5-3-6 (9 (12)13)8 (11)7 (4-5)10 (14)16-2/h3-4H,1-2H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Process Development
A key application of similar compounds, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is in the synthesis of SGLT2 inhibitors, which are being studied for diabetes therapy. An efficient industrial-scale process has been developed using dimethyl terephthalate as the starting material, demonstrating scalability and cost-effectiveness for the synthesis of such compounds (Zhang et al., 2022).
Environmental Applications
In environmental science, compounds similar to 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid have been studied for their potential in water purification. For example, near-UV illuminated suspensions of titanium dioxide have been used to oxidize various organic compounds, including benzoic acid derivatives, in water to carbon dioxide, highlighting the potential of photocatalytic processes in water treatment (Matthews, 1990).
Material Science and Electrochemistry
In material science, benzoic acid derivatives, including those with methoxy groups, have been utilized in the modification of electrodes for the selective electrocatalysis of biomolecules. For example, carbon black modified with syringic acid, a derivative of benzoic acid, has shown enhanced sensitivity and selectivity for the electrocatalysis of L-cysteine, a biological analyte, indicating the role of such compounds in developing advanced electrochemical sensors (Sundaram & Kadir, 2017).
Pharmaceutical Research
Derivatives of benzoic acid, including those with methoxy and chloro substituents, are significant in pharmaceutical research for their potential therapeutic applications. For instance, compounds like dichloroisoeverninic acid, which shares structural similarities with this compound, are studied for their use in food additives and as constituents in antibiotics, showcasing the broad applicability of such chemical structures in drug development and food science (Dornhagen & Scharf, 1985).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-chloro-5-methoxy-3-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-5-3-6(9(12)13)8(11)7(4-5)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXYIQWWCSRVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)
![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)



![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2659230.png)


